Tetrahydrocurcumin monoglucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(Z)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohept-3-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENYBFGBLPXEGE-WMFRBCPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)/C=C(/CCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227466-74-2 | |
| Record name | Tetrahydrocurcumin beta-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROCURCUMIN .BETA.-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA26VP94XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Tetrahydrocurcumin Monoglucuronide
Endogenous Formation from Curcumin (B1669340) and Its Reductive Metabolites
The journey from curcumin to Tetrahydrocurcumin (B193312) monoglucuronide is a two-phase process involving biotransformation within the body, primarily in the liver and intestines. mdpi.com This metabolic cascade ensures that curcumin, a potent compound, is converted into forms that can be more readily used and eliminated by the body. researchgate.net
Phase I Biotransformation: Reduction of Curcumin to Tetrahydrocurcumin
The initial step in this metabolic pathway is a Phase I biotransformation, where curcumin undergoes reduction. mdpi.com This process involves the addition of hydrogen atoms to the curcumin molecule, catalyzed by enzymes such as alcohol dehydrogenase. mdpi.com The result is the formation of several reductive metabolites, including dihydrocurcumin (B1670591) and, most importantly for this discussion, tetrahydrocurcumin (THC). mdpi.comhugyourlife.hr This reduction is a crucial preparatory step for the subsequent phase of metabolism. Studies have shown that after oral administration, curcumin is rapidly metabolized, with THC being one of the major metabolites detected. nih.gov
Phase II Biotransformation: Glucuronidation of Tetrahydrocurcumin
Following its formation, tetrahydrocurcumin undergoes a Phase II biotransformation known as glucuronidation. mdpi.com This is a conjugation reaction where a glucuronic acid molecule is attached to the tetrahydrocurcumin molecule. researchgate.net The resulting compound is Tetrahydrocurcumin monoglucuronide. This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body. researchgate.net This glucuronidation step is considered a major pathway in the metabolism of curcumin and its derivatives. mdpi.com
Enzymatic Systems Involved in Conjugation (e.g., UDP-Glucuronosyltransferases)
The conjugation of tetrahydrocurcumin with glucuronic acid is not a random occurrence; it is orchestrated by a specific family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net These enzymes are primarily located in the liver and the intestinal epithelium. researchgate.net Research has identified that several UGT isoforms are involved in the glucuronidation of curcuminoids. Specifically, UGT1A1 is the predominant enzyme in the liver responsible for this process, while in the intestines, UGT1A8 and UGT1A10 play a more significant role. researchgate.net The activity of these enzymes is critical in determining the rate and extent of this compound formation.
Comparative Metabolic Profiles Across Different Biological Systems
The metabolism of curcumin and the formation of this compound can vary across different biological systems, such as in various animal models and cellular cultures.
In rodent models, such as mice and rats, studies have consistently shown that after oral or intraperitoneal administration of curcumin, this compound is a major metabolite found in plasma and various tissues. nih.govnih.gov For instance, one study in mice demonstrated that after intraperitoneal administration of curcumin, the plasma contained two main conjugates, which upon treatment with β-glucuronidase, yielded curcumin and tetrahydrocurcumin, confirming the presence of their glucuronide forms. nih.gov The levels of curcumin and its metabolites were found to be highest in the intestines, followed by the spleen, liver, and kidneys. nih.gov
In human and rat intestinal tissue, the metabolic conversion of curcumin to THC has been observed to be more extensive in humans. mdpi.com Studies using human liver and intestinal microsomes have further elucidated the role of different UGT isoforms in the glucuronidation process, indicating that the intestine plays a major role in the first-pass metabolism of curcumin. researchgate.net
Cellular culture studies have also contributed to our understanding of curcumin metabolism. For example, cultured cells of the common liverwort (Marchantia polymorpha) have been shown to efficiently convert curcumin into tetrahydrocurcumin. mdpi.com Human hepatocyte cell lines are also used to study the metabolic pathways and the effects of curcumin and its metabolites. mdpi.com
The following table provides a summary of key findings from various studies on the metabolism of curcumin to this compound in different biological systems.
| Biological System | Key Findings | References |
| Mice | After intraperitoneal administration of curcumin, Tetrahydrocurcumin-glucuronide was identified as a major plasma metabolite. nih.gov | nih.gov |
| Rats | Following oral administration of curcumin, its metabolites, including glucuronides of tetrahydrocurcumin, were detected, with a significant portion excreted in the feces. nih.govdrugbank.com | nih.govdrugbank.com |
| Human Intestinal Microsomes | Showed a higher activity for curcumin glucuronidation compared to liver microsomes, indicating a significant first-pass metabolism in the gastrointestinal tract. researchgate.net | researchgate.net |
| Human and Rat Intestinal Tissue | The metabolic conversion of curcumin to tetrahydrocurcumin was more extensive in human intestinal tissue compared to rat tissue. mdpi.com | mdpi.com |
| Marchantia polymorpha (Liverwort) Cell Culture | Demonstrated the ability to convert curcumin to tetrahydrocurcumin with high efficiency. mdpi.com | mdpi.com |
This comparative analysis underscores the importance of considering the specific biological system when studying the metabolism of curcumin and the formation of its derivatives like this compound.
Synthetic Methodologies and Chemical Derivatization for Research
Chemical Synthesis of Tetrahydrocurcumin (B193312) Monoglucuronide and Related Conjugates
The direct chemical synthesis of tetrahydrocurcumin monoglucuronide is a key process for obtaining this specific metabolite in a pure form for research purposes, bypassing the complexities of biological conversion and purification from in vivo sources. The primary method employed is adapted from protocols originally developed for the synthesis of curcumin-glucuronides.
This chemical glucuronidation process typically involves a Steglich esterification reaction. In this method, the phenolic hydroxyl group of tetrahydrocurcumin is reacted with a protected glucuronic acid donor. A common donor is acetobromo-α-D-glucuronic acid methyl ester. The reaction is facilitated by a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like dimethylformamide (DMF). The subsequent removal of protecting groups (e.g., acetate (B1210297) and methyl ester) yields the final this compound conjugate.
Below is a table summarizing the typical reagents and conditions for this synthesis.
Table 1: Reagents and Conditions for Synthesis of this compound
| Component | Role | Example |
|---|---|---|
| Starting Material | The phenolic compound to be glucuronidated. | Tetrahydrocurcumin (THC) |
| Glucuronyl Donor | Provides the glucuronic acid moiety. | Acetobromo-α-D-glucuronic acid methyl ester |
| Solvent | Dissolves reactants to facilitate the reaction. | Dimethylformamide (DMF) |
| Base | Activates the phenolic hydroxyl group. | Potassium Carbonate (K₂CO₃) |
| Reaction Temp. | The temperature at which the reaction is conducted. | ~60°C |
| Reaction Time | The duration required for the reaction to proceed. | 12–24 hours |
Synthesis of Tetrahydrocurcumin Analogues and Derivatives for Structure-Activity Relationship Studies
To investigate how different parts of the tetrahydrocurcumin molecule contribute to its biological activity, researchers synthesize a variety of analogues and derivatives. These modifications are designed to alter properties such as stability, lipophilicity, and interaction with biological targets. These structure-activity relationship (SAR) studies are fundamental to designing more potent and effective therapeutic agents.
Several synthetic strategies have been employed to create these derivatives:
Succinylation and Esterification: One approach involves protecting the phenolic rings of THC by incorporating succinyl groups. nih.govmdpi.com This is often achieved through a two-step process. First, an alkyl succinate (B1194679) derivative is synthesized from an alcohol and succinic anhydride. nih.gov This derivative is then coupled to tetrahydrocurcumin using a Steglich esterification reaction. nih.govmdpi.com This method has been used to create a series of eleven novel THC derivatives to study how these modifications impact anti-inflammatory activity, specifically the inhibition of inflammatory mediators like TNF-α and IL-6. nih.govmdpi.com
Amino Acid Conjugation: Another strategy involves conjugating amino acids to the phenolic positions of THC. nih.gov This has been shown to significantly enhance the in vitro biological properties of the parent compound. nih.gov Protocols have been developed for creating conjugates with various amino acids, including alanine, isoleucine, proline, and leucine. nih.gov The resulting derivatives have demonstrated more potent antimicrobial and anti-mutagenic activities compared to THC itself. nih.gov
The table below summarizes various synthetic modifications of tetrahydrocurcumin and the biological activities investigated in the corresponding SAR studies.
Table 2: Synthesis and SAR Studies of Tetrahydrocurcumin Derivatives
| Derivative Class | Synthetic Method | Biological Activity Studied | Key Findings |
|---|---|---|---|
| Succinylated Esters | Steglich Esterification | Anti-inflammatory | Certain derivatives showed significant inhibition of TNF-α and IL-6 production. nih.govmdpi.com |
| Triazole Derivatives | Copper(II)-catalyzed Click Chemistry | Antitumor | One derivative showed significant inhibitory activity against the HCT-116 human colon carcinoma cell line. cambridge.org |
| Amino Acid Conjugates | Carbodiimide-mediated coupling | Antibacterial & Anti-mutagenic | Conjugates exhibited more potent activity against various bacteria and showed enhanced anti-mutagenicity. nih.gov |
| Glucosyl Conjugates | Phase Transfer Catalysis | Antioxidant, Antimicrobial, Cytotoxic | Glucosyl conjugation improved water solubility and enhanced biological activities. |
Analytical and Bioanalytical Techniques for Research
Advanced Chromatographic-Mass Spectrometric Methods for Quantification
Mass spectrometry coupled with liquid chromatography has become the gold standard for the sensitive and selective quantification of curcuminoids and their metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of tetrahydrocurcumin (B193312) and its conjugates, like the monoglucuronide, in various biological samples. nih.gov This method offers high sensitivity and specificity by separating the analyte from matrix components chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net
Researchers have developed and validated LC-MS/MS assays to determine curcumin (B1669340) and its primary metabolite, tetrahydrocurcumin, in rat plasma. nih.gov These methods often utilize a triple quadrupole mass spectrometer, which allows for operation in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecule of interest) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides excellent selectivity and minimizes interference from other compounds in the matrix. researchgate.net For curcuminoids and their metabolites, analysis is frequently carried out using an electrospray ionization (ESI) source, often in the negative ion mode, as it provides higher sensitivity for these phenolic compounds. nih.gov
A unique LC-MS/MS method was developed for the simultaneous quantification of curcuminoids (curcumin, demethoxycurcumin, bisdemethoxycurcumin) and key curcumin metabolites, including tetrahydrocurcumin and curcumin-O-glucuronide, in human plasma. nih.gov While this method focused on curcumin's glucuronide, the principles are directly applicable to tetrahydrocurcumin monoglucuronide. The method demonstrated linearity in the range of 2–1000 ng/mL with high accuracy and precision. nih.gov The lower limit of quantitation (LLOQ) for THC in rat plasma has been reported as low as 0.5 ng/mL. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Instrumentation | Triple quadrupole mass spectrometer with electrospray ionization (ESI) | nih.govresearchgate.net |
| Ionization Mode | Negative ion mode typically preferred for higher sensitivity of curcuminoids. | nih.gov |
| Linearity Range (Human Plasma) | 2–1000 ng/mL for THC and other curcumin metabolites. | nih.gov |
| Lower Limit of Quantitation (LLOQ) (Rat Plasma) | 0.5 ng/mL for THC. | nih.gov |
| LLOQ (Human Plasma, Urine, Feces) | Ranged from 1 to 5 nM for THC. | nih.govnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) improves upon traditional HPLC by using smaller particle-size columns, which allows for higher resolution, increased sensitivity, and faster analysis times. When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, it becomes a formidable tool for metabolite profiling and identification. nih.gov
UPLC/Q-TOF-MS provides high-resolution, accurate mass measurements, which are crucial for determining the elemental composition of an unknown metabolite like this compound. mdpi.com This technique is particularly valuable in metabolomics studies to identify and characterize compounds in complex extracts without the need for authentic reference standards, which are often unavailable for metabolites. nih.govmdpi.com For instance, UPLC/Q-TOF-MS has been successfully used to profile secondary metabolites, including curcuminoids and terpenoids, in different Curcuma species. nih.gov The combination of retention time data, accurate mass, and MS/MS fragmentation patterns allows for the confident, tentative identification of metabolites within a biological sample. mdpi.complos.org
Method Development and Validation for Analysis in Biological Matrices (e.g., plasma, cell lysates, tissue homogenates)
For research findings to be considered reliable, the analytical methods used must be rigorously validated, especially when analyzing compounds in complex biological matrices such as plasma, cell lysates, or tissue homogenates. Validation ensures the method is accurate, precise, and specific for the analyte of interest. nih.gov
Method development often begins with optimizing sample preparation to efficiently extract the analyte and remove interfering substances. For plasma samples containing curcuminoids, a common approach is liquid-liquid extraction using solvents like ethyl acetate (B1210297) or tert-butyl methyl ether. nih.govnih.gov For conjugated metabolites like this compound, an enzymatic hydrolysis step using β-glucuronidase can be included prior to extraction if the goal is to measure the total aglycone (THC) concentration. nih.gov
Validation is typically performed according to regulatory guidelines and involves assessing several key parameters:
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Methods for THC have shown good linearity over ranges such as 2-400 nM in human plasma, urine, and feces. nih.govnih.gov
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. For THC analysis, accuracy is generally expected to be within 85–115%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at both intra-day and inter-day levels, with a relative standard deviation (%RSD) of ≤20% being acceptable. nih.gov
Recovery: The efficiency of the extraction procedure. The recovery of curcumin from plasma and feces has been reported at 97.1 ± 3.7% and 99.4 ± 16.2%, respectively. nih.gov
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For THC, LOQs have been established at 0.5 ng/mL in rat plasma and between 1 to 5 nM in human biological matrices. nih.govnih.gov
| Parameter | Typical Acceptance Criteria/Finding | Biological Matrix | Reference |
|---|---|---|---|
| Linearity (Range) | 2–400 nM | Human Plasma, Urine, Feces | nih.govnih.gov |
| Accuracy (% Recovery) | 85–115% | Human Plasma | nih.gov |
| Precision (%RSD) | ≤20% | Human Plasma | nih.gov |
| Extraction Recovery (Curcumin) | 97.1 ± 3.7% | Plasma | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 1–5 nM | Human Plasma, Urine, Feces | nih.govnih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | Rat Plasma | nih.gov |
Chromatographic Separation Strategies for Tetrahydrocurcumin, Its Precursors, and Conjugates
Effective chromatographic separation is fundamental to the accurate analysis of this compound, as it must be resolved from its parent compound (THC), its precursor (curcumin), and other related metabolites that may be present in a sample. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. researchgate.netresearchgate.net
The stationary phase is typically a C18 column, which separates compounds based on their hydrophobicity. researchgate.netnih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often acidified with formic acid or adjusted to a specific pH (e.g., pH 3.0). researchgate.netnih.govnih.gov Acidifying the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the curcuminoid structure, leading to sharper peaks and better retention.
Separation can be achieved using either an isocratic elution (where the mobile phase composition remains constant) or a gradient elution (where the composition changes over time). nih.govnih.gov A gradient elution is often necessary for complex samples containing compounds with a wide range of polarities, such as curcumin, THC, and their more polar glucuronide conjugates.
An interesting chromatographic challenge is the keto-enol tautomerism of THC, where the molecule exists as two distinct, interconverting isomers. nih.gov This can result in the appearance of two separate peaks for THC in the chromatogram, which must be accounted for during quantification. nih.govnih.gov The separation of these tautomers, as well as the separation of THC from its precursors and other metabolites, depends heavily on the specific chromatographic conditions employed. nih.gov
| Stationary Phase (Column) | Mobile Phase | Elution Mode | Detection | Reference |
|---|---|---|---|---|
| Reversed-phase C18 (4.6 × 50 mm, 2.7 μm) | 1% formic acid in water and 1% formic acid in acetonitrile (60:40) | Isocratic | Not Specified (part of a stability study) | nih.gov |
| C18 column (125mm × 4mm, 5μm) | Methanol-ammonium acetate (pH 4; 10mM) (80:20, v/v) | Isocratic | UV | nih.gov |
| Waters Spherisorb RP C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile-methanol-water (pH adjusted to 3.0) | Isocratic | UV (280 nm for THC, 425 nm for Curcumin) | researchgate.net |
| Hypersil BDS, C18 column (250 mm × 4.6 mm, 5 μm) | Acetonitrile: methanol: water (40:23:37% V/V; pH 3.0) | Isocratic | UV (280 nm) | researchgate.net |
Molecular and Cellular Mechanisms of Action Pre Clinical Focus
Modulation of Intracellular Signaling Pathways
Tetrahydrocurcumin (B193312) has been shown to interact with and modulate several key intracellular signaling pathways that are crucial regulators of cellular processes, including inflammation, proliferation, and survival.
The Nuclear Factor-κB (NF-κB) signaling pathway is a central mediator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by stimuli such as lipopolysaccharide (LPS), it translocates to the nucleus to induce the expression of pro-inflammatory genes.
Pre-clinical studies indicate that tetrahydrocurcumin is a potent inhibitor of the NF-κB pathway. nih.govresearchgate.netconsensus.app Its mechanism involves suppressing the degradation of IκB-α, the inhibitory protein that keeps NF-κB in the cytoplasm. nih.govmdpi.com By preventing IκB-α degradation, tetrahydrocurcumin effectively blocks the nuclear translocation and subsequent activity of NF-κB. nih.govmdpi.com Further research has shown that THC can inhibit the NF-κB pathway through the inactivation of transforming growth factor β activated kinase-1 (TAK1), a key upstream kinase in the NF-κB signaling cascade. researchgate.netconsensus.app In breast cancer cell models, THC was found to inhibit the NF-κB pathway by downregulating the expression of Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1), which in turn suppressed NF-κB and its downstream targets. nih.gov
Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including cell proliferation, differentiation, inflammation, and apoptosis. The primary MAPK pathways include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
Research demonstrates that tetrahydrocurcumin can downregulate the MAPK signaling pathways. nih.gov In studies using human platelets, THC treatment attenuated the phosphorylation and activation of Erk1/2, JNK1/2, and p38 MAPK. nih.gov This inhibition of MAPK signaling subsequently led to reduced activation of cytosolic phospholipase A2 (cPLA2), a downstream effector, resulting in decreased generation of pro-inflammatory mediators. nih.gov In human leukemia cells, THC has been shown to down-regulate MAPK signaling, contributing to the induction of autophagic cell death. researchgate.net
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling axis that regulates cell cycle progression, growth, proliferation, and survival. Dysregulation of this pathway is common in various diseases.
Tetrahydrocurcumin has been identified as a modulator of this pathway. Studies in human leukemia cells showed that THC significantly down-regulated PI3K/Akt signaling, leading to decreased phosphorylation of key downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). researchgate.net In models of myocardial ischemia-reperfusion injury, THC was found to activate the PI3K/Akt/mTOR pathway, a mechanism that contributed to its cardioprotective effects by inhibiting apoptosis and autophagy in that specific context. nih.gov This suggests that the modulatory effect of THC on the PI3K/Akt/mTOR axis can be context-dependent, leading to different cellular outcomes.
Silent Information Regulator 1 (SIRT1) is a protein deacetylase that plays a critical role in regulating metabolic pathways, cellular stress resistance, and inflammation. Activation of SIRT1 is generally associated with protective cellular effects.
Tetrahydrocurcumin has been shown to exert some of its biological effects through the activation of the SIRT1 pathway. nih.govnih.govnih.gov In a mouse model of sepsis-induced acute kidney injury, the protective effects of THC, including the reduction of inflammatory cytokines, were dependent on SIRT1 signaling. nih.govmdpi.com Similarly, in a model of diabetic cardiomyopathy, THC administration significantly increased the expression of SIRT1. nih.gov This activation of SIRT1 enhanced the activity of downstream antioxidant enzymes, thereby attenuating oxidative stress and fibrosis. nih.gov
Regulation of Gene Expression and Protein Activity
Tetrahydrocurcumin's influence on signaling pathways translates into downstream effects on the expression of specific genes and the activity of their protein products, particularly those central to the inflammatory process.
Pro-inflammatory cytokines are signaling molecules that mediate and regulate inflammation. Key examples include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the lipid mediator Prostaglandin E2 (PGE2). Overproduction of these molecules is a hallmark of chronic inflammatory conditions.
Tetrahydrocurcumin and its derivatives have demonstrated a significant ability to inhibit the production of these inflammatory mediators. nih.govdntb.gov.ua In pre-clinical models, THC treatment has been shown to decrease the expression and release of both TNF-α and IL-6. nih.govmdpi.com This effect is directly linked to its inhibition of the NF-κB pathway, a primary driver of TNF-α and IL-6 gene transcription. nih.govmdpi.com While THC itself showed inhibitory activity against TNF-α and IL-6, some novel synthetic derivatives of THC have been developed that also effectively inhibit the production of PGE2. nih.govdntb.gov.ua
Table 1: Summary of Tetrahydrocurcumin's Impact on Signaling Pathways and Inflammatory Mediators
| Pathway/Molecule | Effect of Tetrahydrocurcumin | Key Research Finding |
|---|---|---|
| NF-κB | Inhibition | Prevents degradation of IκB-α, blocking NF-κB nuclear translocation. nih.govmdpi.com |
| MAPK (Erk, JNK, p38) | Inhibition | Downregulates phosphorylation of Erk1/2, JNK1/2, and p38 MAPK. nih.gov |
| PI3K/Akt-mTOR | Modulation | Downregulates signaling in leukemia cells researchgate.net; activates it in cardioprotective models. nih.gov |
| SIRT1 | Activation | Increases SIRT1 expression, leading to downstream protective effects. nih.govmdpi.comnih.gov |
| TNF-α | Inhibition | Decreases expression and release. nih.govmdpi.com |
| IL-6 | Inhibition | Decreases expression and release. nih.govmdpi.com |
| PGE2 | Inhibition (by derivatives) | Certain synthetic derivatives of THC show potent inhibition of PGE2 production. nih.govdntb.gov.ua |
Modulation of Cyclooxygenase-2 (COX-2) Expression
Tetrahydrocurcumin (THC), a primary metabolite of curcumin (B1669340) that is subsequently converted to glucuronide conjugates like Tetrahydrocurcumin monoglucuronide in the body, has demonstrated significant anti-inflammatory activity by modulating the expression of Cyclooxygenase-2 (COX-2). nih.govresearchgate.net In preclinical models of azoxymethane-induced colon carcinogenesis, dietary administration of THC was found to decrease the protein levels of COX-2. nih.gov This effect was linked to the downregulation of ERK1/2 activation, a key upstream signaling pathway. nih.gov Further studies in carrageenan-induced mouse paw edema models revealed that THC treatment was more effective than curcumin in selectively inhibiting the expression of COX-2. researchgate.net This superior inhibitory action is associated with the suppression of the nuclear factor-κB (NF-κB) pathway through the inactivation of transforming growth factor β activated kinase-1 (TAK1). researchgate.net However, some research indicates that the context of cellular stimulation is critical; one study found that while curcumin inhibited lipopolysaccharide (LPS)-stimulated COX-2 gene expression, THC did not, suggesting that the α,β-unsaturated carbonyl group present in curcumin but absent in THC may be important for this specific activity. nih.gov
Table 1: Preclinical Research on THC and COX-2 Modulation
| Research Model | Key Findings | Implicated Pathway |
|---|---|---|
| Azoxymethane-induced colon carcinogenesis (mice) | Decreased protein levels of COX-2 in colonic tissue. nih.gov | Downregulation of ERK1/2 activation. nih.gov |
| Carrageenan-induced paw edema (mice) | More effective than curcumin in selectively inhibiting COX-2 expression. researchgate.net | Suppression of TAK1-NF-κB pathway. researchgate.net |
| Lipopolysaccharide (LPS)-stimulated macrophages | THC did not inhibit LPS-induced COX-2 expression, unlike curcumin. nih.gov | Inability to suppress LPS-induced NF-κB activation. nih.gov |
Effects on Tumor Suppressor Genes (e.g., FOXO1, Parkin)
Tetrahydrocurcumin demonstrates anti-neoplastic activity through the modulation of key tumor suppressor genes, including Forkhead Box O1 (FOXO1) and Parkin. scitechnol.com In liver cancer models, where FOXO1 and Parkin protein levels are often altered, treatment with THC was shown to regulate their expression. scitechnol.com The restoration of FOXO1 and Parkin protein levels is crucial as they govern critical cellular processes such as apoptosis, cell cycle arrest, and oxidative stress, thereby aiding in tumor suppression. scitechnol.com
Beyond cancer, THC's interaction with the FOXO family of transcription factors is linked to aging and oxidative stress responses. nih.gov In NIH3T3 cells, THC induced the nuclear accumulation of FOXO4 by inhibiting the phosphorylation of protein kinase B (PKB)/Akt. nih.gov In Drosophila melanogaster, THC's ability to attenuate the oxidative stress response and extend lifespan was found to be dependent on a functional foxo gene, indicating an evolutionarily conserved pathway. nih.gov Parkin, another tumor suppressor, is known to control glioblastoma cell proliferation by modulating the cell cycle. nih.gov While direct studies on THC's effect on Parkin in this context are limited, its established role in regulating Parkin expression in liver cancer suggests a potential mechanism for its broader anti-cancer effects. scitechnol.com
Table 2: Effects of THC on Tumor Suppressor Genes
| Gene | Research Model | Observed Effect |
|---|---|---|
| FOXO1 | Liver Cancer (in vitro) | Regulates and restores protein expression levels. scitechnol.com |
| Parkin | Liver Cancer (in vitro) | Regulates and restores protein expression levels. scitechnol.com |
| FOXO4 | NIH3T3 cells | Induces nuclear accumulation by inhibiting Akt phosphorylation. nih.gov |
| foxo | Drosophila melanogaster | THC's life-extending and stress-response effects are dependent on foxo activity. nih.gov |
Interactions with Specific Molecular Targets (e.g., Kinase Inhibition)
A significant aspect of Tetrahydrocurcumin's mechanism of action involves the inhibition of critical protein kinases and their associated signaling pathways. In human leukemia HL-60 cells, THC was found to significantly down-regulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.govresearchgate.net This included decreasing the phosphorylation of key downstream targets such as the mammalian target of rapamycin (mTOR), glycogen (B147801) synthase kinase 3β (GSK-3β), and p70 ribosomal protein S6 kinase (p70S6K). nih.govresearchgate.net
Similarly, in glioma cells, THC demonstrated anti-proliferative and pro-apoptotic effects by inhibiting the PI3K/Akt/mTOR pathway. archivespsy.com The compound also modulates mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net For instance, in a model of colon carcinogenesis, THC exhibited anti-inflammatory activity by downregulating the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov These findings collectively indicate that THC exerts its cellular effects by targeting and inhibiting multiple kinase-driven signaling cascades that are fundamental to cell growth, survival, and inflammation.
Cellular Homeostasis and Phenotypic Responses in Research Models
Induction of Autophagy and Regulation of Programmed Cell Death
Tetrahydrocurcumin has been shown to be a potent modulator of autophagy and programmed cell death, with outcomes dependent on the cellular context. In human promyelocytic leukemia HL-60 cells, THC induces autophagic cell death, a type II programmed cell death, as evidenced by an increase in acidic vascular organelle (AVO) formation. nih.govresearchgate.net This pro-autophagic effect contributes to its anticancer efficacy. nih.gov
In neurological contexts, such as traumatic brain injury (TBI), THC enhances autophagy, which in turn provides neuroprotection. nih.gov Treatment with THC in a rat model of TBI led to reduced oxidative stress and a decrease in neuronal apoptosis, likely mediated through the modulation of autophagy and the mitochondrial apoptotic pathway. nih.gov Specifically, THC can inhibit the release of cytochrome c, a key step in the mitochondrial pathway of apoptosis. mdpi.com
Conversely, in cancer models, THC promotes apoptosis. In H22 ascites tumor-bearing mice, THC was more effective than curcumin at inducing apoptosis by regulating the mitochondrial pathway. rsc.org It has also been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein BCL-2 in colorectal cancer cells, leading to the activation of caspase 3 and subsequent cell death. mdpi.com In glioma cells, THC was also found to induce apoptosis. archivespsy.com
Effects on Cellular Proliferation and Differentiation
Tetrahydrocurcumin consistently demonstrates anti-proliferative effects across various cancer models. In studies on glioma cells, THC inhibited cell proliferation, migration, and invasion in a dose-dependent manner. archivespsy.com This was accompanied by cell cycle arrest. archivespsy.com Similarly, in animal models of colon carcinogenesis, THC was found to be more active than curcumin in inhibiting cell proliferation and the development of preneoplastic lesions. nih.gov
However, the anti-proliferative potency of THC compared to its parent compound, curcumin, can vary depending on the cancer type. For example, while more effective in colon cancer models, THC was found to inhibit cell proliferation to a much lesser extent than curcumin in models examining the Wnt/β-catenin pathway. nih.govresearchgate.net It is important to note that studies on curcumin glucuronides, which are metabolites of curcumin, showed no suppression of cell proliferation against several human cancer cell lines, including KBM-5, Jurkat, U266, and A549 cells. nih.gov This highlights the distinct bioactivities of different metabolites.
Modulation of Oxidative Stress Responses and Antioxidant Systems
Tetrahydrocurcumin is widely recognized for its potent antioxidant properties, often reported to be stronger than those of curcumin. mdpi.comnih.gov It effectively modulates oxidative stress responses and enhances antioxidant systems in various preclinical models. In cholesterol-fed rabbits, THC treatment inhibited the formation of thiobarbituric acid reactive substances (TBARS) in LDL, indicating a reduction in lipid peroxidation. nih.govresearchgate.net It also tended to inhibit the formation of other oxidative stress markers like 4-hydroxynonenal (B163490) in the liver and kidney. nih.govresearchgate.net
In cardiac fibroblasts subjected to tert-butyl hydroperoxide (t-BHP)-induced oxidative stress, THC demonstrated superior protective effects compared to curcumin, significantly attenuating cell death and reactive oxygen species (ROS) production. mdpi.comnih.gov THC's antioxidant mechanism is also linked to its regulation of the FOXO transcription factor, which is involved in the oxidative stress response. nih.gov By scavenging free radicals and bolstering the cellular antioxidant defense system, THC protects against oxidative damage, a key factor in the pathogenesis of numerous chronic diseases. mdpi.com
Table 3: Summary of THC's Effects on Cellular Homeostasis
| Cellular Process | Research Model | Key Phenotypic Response |
|---|---|---|
| Autophagy | Human Leukemia HL-60 Cells | Induction of autophagic cell death. nih.govresearchgate.net |
| Apoptosis | Traumatic Brain Injury (rats) | Reduction of oxidative stress-induced neuronal apoptosis. nih.gov |
| Apoptosis | H22 Ascites Tumor (mice) | Induction of apoptosis via mitochondrial pathway. rsc.org |
| Proliferation | Glioma Cells | Dose-dependent inhibition of proliferation, migration, and invasion. archivespsy.com |
| Proliferation | Colon Carcinogenesis (mice) | More active than curcumin in inhibiting cell proliferation. nih.gov |
| Oxidative Stress | Cholesterol-fed Rabbits | Inhibition of LDL oxidation and lipid peroxidation markers. nih.govresearchgate.net |
| Oxidative Stress | Cardiac Fibroblasts | Attenuation of ROS production and oxidative stress-induced cell death. mdpi.comnih.gov |
Pre Clinical Biological Activities and Research Models
In Vitro Cellular and Tissue Model Systems
In various in vitro models, THC has been shown to modulate key inflammatory pathways. For instance, studies have indicated that THC can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS) nih.govfrontiersin.orgnih.gov. The suppression of these inflammatory mediators is a critical aspect of controlling the inflammatory response. Some research suggests that the anti-inflammatory effects of THC may be more potent than those of its precursor, curcumin (B1669340) frontiersin.orgnih.gov. The mechanism of action is thought to involve the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation frontiersin.org.
It is hypothesized that as a major metabolite, tetrahydrocurcumin (B193312) monoglucuronide could be involved in the in vivo anti-inflammatory effects observed after the administration of THC, but further research is needed to confirm its direct activity.
Table 1: In Vitro Anti-inflammatory Activity of Tetrahydrocurcumin (THC)
| Model System | Key Findings | Reference |
|---|---|---|
| Murine Macrophages | Inhibition of LPS-induced TNF-α and IL-6 production. | nih.gov |
This table summarizes the effects of the parent compound, tetrahydrocurcumin (THC), due to the lack of direct data on tetrahydrocurcumin monoglucuronide.
There is a notable absence of studies specifically investigating the anti-neoplastic activities of isolated this compound in cancer cell lines such as leukemia and hepatocarcinoma. The majority of the research has been conducted on its parent compound, tetrahydrocurcumin (THC).
THC has been shown to possess anti-cancer properties in various cancer cell lines. For instance, in human leukemia HL-60 cells, THC has been reported to induce autophagic cell death nih.gov. In the context of hepatocellular carcinoma, research has demonstrated that THC can inhibit the proliferation of HepG2 cells researchgate.net. It is suggested that the anti-cancer effects of THC are mediated through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation and angiogenesis nih.govnih.gov.
While tetrahydrocurcumin-glucuronide has been identified as a major biliary metabolite of curcuminoids, its direct role in the anti-neoplastic effects observed in vitro remains to be elucidated nih.gov. Some studies on curcumin glucuronides suggest they may be less active than the parent compound in inhibiting cancer cell growth nih.gov.
Table 2: In Vitro Anti-neoplastic Activity of Tetrahydrocurcumin (THC)
| Cell Line | Key Findings | Reference |
|---|---|---|
| Human leukemia HL-60 cells | Induced autophagic cell death. | nih.gov |
This table summarizes the effects of the parent compound, tetrahydrocurcumin (THC), due to the lack of direct data on this compound.
Specific research on the metabolic effects of isolated this compound in cultured cells, particularly concerning lipid accumulation, is not well-documented. The available data primarily pertains to its precursor, tetrahydrocurcumin (THC).
Studies on THC have shown that it can influence lipid metabolism in cultured cells. For example, in NCTC-1469 cells, THC has been found to attenuate oxidative stress and lipid accumulation mdpi.comnih.gov. Further research in HepG2 cells has indicated that THC can ameliorate free fatty acid-induced hepatic steatosis by inhibiting the expression of lipogenic proteins and promoting lipolysis mdpi.com. The proposed mechanism involves the activation of the adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.
Table 3: In Vitro Metabolic Effects of Tetrahydrocurcumin (THC)
| Cell Line | Key Findings | Reference |
|---|---|---|
| NCTC-1469 cells | Attenuated oxidative stress and lipid accumulation. | mdpi.comnih.gov |
This table summarizes the effects of the parent compound, tetrahydrocurcumin (THC), due to the lack of direct data on this compound.
In Vivo Animal Models of Disease
Direct evidence for the activity of isolated this compound in animal models of carcinogenesis is currently lacking in the scientific literature. Research in this area has focused on the parent compound, tetrahydrocurcumin (THC).
In studies using animal models of colon carcinogenesis, THC has demonstrated chemopreventive effects. For instance, research has shown that THC can be more effective than curcumin in preventing azoxymethane-induced colon carcinogenesis in mice nih.gov. It is believed that THC exerts its anti-cancer effects through various mechanisms, including the modulation of oxidative stress and inflammation nih.gov.
While tetrahydrocurcumin-glucuronide is a known metabolite, its specific contribution to the observed anti-carcinogenic effects in vivo has not been independently verified. It is possible that the glucuronide acts as a delivery form of THC to target tissues, but more research is required to substantiate this.
Table 4: In Vivo Anti-carcinogenic Activity of Tetrahydrocurcumin (THC)
| Animal Model | Key Findings | Reference |
|---|
This table summarizes the effects of the parent compound, tetrahydrocurcumin (THC), due to the lack of direct data on this compound.
There is a lack of specific studies on the effects of isolated this compound in animal models of inflammatory diseases like acute kidney injury. The available research has been conducted using the parent compound, tetrahydrocurcumin (THC).
In a mouse model of sepsis-induced acute kidney injury, THC was shown to have protective effects. It was observed to reduce inflammation and oxidative stress in the kidneys. These effects are thought to be mediated through the activation of the SIRT1 signaling pathway.
Although this compound is a metabolite of THC, it is unknown whether it possesses similar protective effects in inflammatory disease models. Future studies are needed to isolate this metabolite and evaluate its biological activity independently.
Table 5: In Vivo Anti-inflammatory Activity of Tetrahydrocurcumin (THC) in Disease Models
| Animal Model | Key Findings | Reference |
|---|
This table summarizes the effects of the parent compound, tetrahydrocurcumin (THC), due to the lack of direct data on this compound.
Investigations in Metabolic Disorder Models
The potential of tetrahydrocurcumin (THC) to modulate metabolic disorders such as diet-induced obesity, diabetes, and hepatic steatosis has been explored in various pre-clinical models. These studies highlight its influence on lipid metabolism, insulin (B600854) sensitivity, and related inflammatory processes.
In models of diet-induced obesity , THC has demonstrated notable effects on adiposity and associated metabolic dysfunctions. A study using C57BL/6 mice fed a high-fat diet (HFD) for 20 weeks found that subsequent intervention with THC for 10 weeks significantly reduced epididymal-fat weights. nih.gov This was associated with the downregulation of adipogenic factors. nih.gov Furthermore, THC appeared to decrease inflammatory macrophage infiltration and polarization in the epididymal adipose tissues of these mice. nih.gov Another study in a very high-fat diet (VHFD)-induced obese mouse model showed that THC supplementation for 6 weeks markedly reduced microvascular density within adipose tissue, which was accompanied by a reduction in the expression of vascular endothelial growth factor (VEGF). nih.gov This research suggests that THC may mitigate obesity by suppressing angiogenesis in adipose tissue. nih.govmdpi.com
With regard to diabetes , research in streptozotocin-induced diabetic rats has shown that oral administration of THC for 45 days can normalize blood glucose levels and lead to a marked improvement in altered carbohydrate metabolic enzymes. nih.gov In these diabetic rats, the activities of gluconeogenic enzymes were significantly increased, while hexokinase and glucose-6-phosphate dehydrogenase (G6PD) activity and glycogen (B147801) levels were decreased; THC treatment helped to restore these enzyme activities to near-normal levels. nih.gov
In the context of hepatic steatosis (fatty liver), THC has been shown to ameliorate this condition in several models. In human hepatocellular carcinoma HepG2 cells where steatosis was induced by oleic acid, THC treatment significantly decreased lipid accumulation. nih.gov This effect was potentially mediated by inhibiting the expression of lipogenic proteins such as sterol regulatory element-binding protein 1 (SREBP-1c), peroxisome proliferator-activated receptor gamma (PPARγ), and fatty acid synthase (FAS). nih.gov The study also indicated that THC promoted lipolysis and upregulated the expression of genes involved in β-oxidation in an adenosine monophosphate-activated protein kinase (AMPK)-dependent manner. nih.gov Furthermore, THC was found to improve impaired glucose uptake and insulin signaling in these cells. nih.gov Another study using a nonalcoholic steatohepatitis (NASH) rat model induced by a high-fat diet found that THC effectively improved hepatic steatosis, inflammation, and oxidative stress. mdpi.com It also reduced lipid accumulation in steatotic L02 and HepG2 cells by promoting lipophagy. mdpi.com In a mouse model of metabolic dysfunction-associated steatohepatitis (MASH) induced by a methionine-choline-deficient (MCD) diet, THC administration relieved hepatic injury and oxidative stress, reduced hepatic triglyceride content, and improved hepatic steatosis. nih.gov This was associated with the downregulation of hepatic lipogenesis-related genes like Srebp1c, Acc1, Scd1, and Fas. nih.gov
Table 1: Effects of Tetrahydrocurcumin in Metabolic Disorder Models This table is interactive. You can sort and filter the data by clicking on the column headers.
| Model | Key Findings | Affected Markers/Pathways | Reference |
|---|---|---|---|
| High-Fat Diet-Induced Obese Mice | Reduced epididymal-fat weight, decreased macrophage infiltration. | Downregulation of adipogenic factors. | nih.gov |
| Very High-Fat Diet-Induced Obese Mice | Reduced microvascular density in adipose tissue. | Reduced expression of VEGF. | nih.gov |
| Streptozotocin-Induced Diabetic Rats | Normalized blood glucose, restored activities of hepatic metabolic enzymes. | Hexokinase, G6PD, gluconeogenic enzymes. | nih.gov |
| Oleic Acid-Induced Steatotic HepG2 Cells | Decreased lipid accumulation, improved insulin signaling. | Inhibition of SREBP-1c, PPARγ, FAS; activation of AMPK. | nih.gov |
| High-Fat Diet-Induced NASH Rats | Improved hepatic steatosis, inflammation, and oxidative stress. | Promotion of lipophagy. | mdpi.com |
| MCD Diet-Induced MASH Mice | Relieved hepatic injury and steatosis, reduced hepatic triglycerides. | Downregulation of Srebp1c, Acc1, Scd1, Fas. | nih.gov |
Analysis of Hematological System Modulation
The influence of tetrahydrocurcumin on the hematological system has been investigated, with a particular focus on its effects on platelet aggregation.
In vitro studies using human gel-filtered platelets have shown that THC can significantly attenuate agonist-induced granule secretion, including the expression of CD62P and CD63, and the release of platelet factor 4, CCL5, and adenosine triphosphate. nih.gov This inhibitory effect is thought to be partially mediated by the attenuation of cytosolic phospholipase A2 (cPLA2) phosphorylation, which leads to a decrease in the generation of thromboxane (B8750289) A2 (TxA2). nih.gov Furthermore, THC treatment has been observed to downregulate the MAPK (Erk1/2, JNK1/2, and p38 MAPK) signaling pathways, resulting in reduced cPLA2 activation, TxA2 generation, and granule secretion. nih.gov
A study comparing the effects of tetrahydrocurcumin to other curcuminoids on human platelet aggregation in vitro found that with the exclusion of curcumin, all other curcuminoids reduced platelet aggregation, with THC being the most potent. nih.gov The mechanism of action is suggested to be the inhibition of the COX enzyme's ability to synthesize proinflammatory thromboxanes. nih.gov An in vivo study using a FeCl3-induced mesenteric arteriole thrombosis model in mice demonstrated that both THC and curcumin attenuated murine thrombus growth, with THC exerting more potent inhibitory effects. nih.govnih.gov
Table 2: Effects of Tetrahydrocurcumin on Hematological System Modulation This table is interactive. You can sort and filter the data by clicking on the column headers.
| Model System | Key Findings | Affected Markers/Pathways | Reference |
|---|---|---|---|
| Human Gel-Filtered Platelets (in vitro) | Attenuated agonist-induced granule secretion. | Decreased CD62P, CD63 expression; reduced PF4, CCL5, ATP release. | nih.gov |
| Human Gel-Filtered Platelets (in vitro) | Reduced TxA2 generation. | Attenuation of cPLA2 phosphorylation; downregulation of MAPK signaling. | nih.gov |
| Human Platelets (in vitro) | Reduced platelet aggregation. | Inhibition of COX enzyme and thromboxane synthesis. | nih.gov |
| FeCl3-Induced Thrombosis in Mice (in vivo) | Attenuated thrombus growth. | More potent inhibition compared to curcumin. | nih.govnih.gov |
Structure Activity Relationship Sar of Tetrahydrocurcuminoids
Structural Determinants Influencing Biological Potency and Selectivity
The biological potency of tetrahydrocurcuminoids is governed by the presence and accessibility of key functional groups. The foundational structure of tetrahydrocurcumin (B193312) features two aromatic o-methoxyphenol rings connected by a seven-carbon chain with a β-diketone moiety. mdpi.com These structural elements are the primary determinants of its biological activity.
The phenolic hydroxyl (-OH) groups are crucial for the antioxidant properties of the molecule. nuft.edu.ua The process of glucuronidation involves the attachment of a large, polar glucuronic acid molecule to one of these phenolic hydroxyls. This conjugation masks a critical functional group, sterically hindering the molecule and altering its electronic properties. The result is a significant reduction or complete loss of biological activity compared to the parent THC molecule. nih.govnih.gov Studies comparing curcumin (B1669340) and its glucuronide metabolites have shown that the glucuronidated forms are substantially less active in inhibiting cancer cell proliferation and suppressing inflammatory markers. nih.govnih.gov
Interestingly, the metabolic conversion to a glucuronide does not happen at the same rate for all curcuminoids. Research indicates that curcumin undergoes glucuronidation more readily than THC. nih.gov This difference in metabolic activity is attributed to distinct keto-enolic isomerism and differing binding patterns within the active sites of metabolizing enzymes like UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.gov
While often considered inactive, tetrahydrocurcumin monoglucuronide may function as a pro-drug. The inactive glucuronide can be transported throughout the body and, in specific tissues equipped with the β-glucuronidase enzyme (such as in the bone microenvironment), it can be de-conjugated back into the active THC form. researchgate.net This mechanism allows for targeted delivery and release of the active compound.
Derivatization of THC at other sites can enhance potency. For instance, creating diesters on the aromatic rings by incorporating succinyl groups has been shown to protect the molecule from degradation and influence its anti-inflammatory activity. nih.gov
| Structural Feature | Curcumin | Tetrahydrocurcumin (THC) | This compound |
|---|---|---|---|
| Heptane Chain | Conjugated (α,β-unsaturated) | Saturated | Saturated |
| Molecular Planarity | Planar nih.gov | Non-planar nih.gov | Non-planar, with a bulky polar group |
| Phenolic Hydroxyls | Two, fully active | Two, fully active | One active, one masked by glucuronide nih.gov |
| Key Activity Determinant | Phenolic -OH, β-diketone, α,β-unsaturated system nuft.edu.ua | Phenolic -OH, β-diketone nih.gov | Generally considered inactive or a pro-drug nih.govresearchgate.net |
Influence of Molecular Planarity and Specific Functional Groups on Activity
The geometry of a molecule is a critical factor in its ability to interact with biological targets. A key structural difference between curcumin and tetrahydrocurcumin is the saturation of the seven-carbon chain. Curcumin possesses conjugated double bonds, which results in a relatively planar and rigid structure. nih.gov In contrast, THC lacks these double bonds, allowing for free rotation and resulting in a non-planar, more flexible molecule. nih.gov This distinction in planarity is a major contributor to their different biological activity profiles. nih.govresearchgate.net
The specific functional groups of tetrahydrocurcuminoids are central to their bioactivity:
Phenolic Hydroxyl Groups: As previously noted, these groups are primary sites for antioxidant activity through hydrogen or electron donation. The masking of one of these groups via glucuronidation is a key deactivating step. nih.govnih.gov
β-Diketone Moiety: This part of the structure exists in a dynamic equilibrium between keto and enol forms. nuft.edu.uanih.gov This tautomerism is vital for the molecule's metal-chelating properties and influences its metabolic stability. The specific keto-enol balance in THC differs from that of curcumin, which affects its interaction with metabolizing enzymes and contributes to its slower rate of glucuronidation. nih.gov
Absence of α,β-Unsaturated Carbonyls: Curcumin is a Michael acceptor due to its α,β-unsaturated carbonyl groups, allowing it to form covalent bonds with proteins. THC lacks these reactive sites, fundamentally changing its mechanism of action and the range of molecular targets with which it can interact. nih.gov
The addition of the glucuronide moiety introduces a large, water-soluble group that drastically alters the molecule's physicochemical properties. It increases hydrophilicity and steric bulk, which prevents the molecule from entering cells or fitting into the hydrophobic binding pockets of enzymes and receptors that would otherwise be targets for the active THC aglycone.
Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Analyses
Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, are powerful tools for elucidating the SAR of tetrahydrocurcuminoids and guiding the design of new, more potent derivatives.
QSAR Studies: QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. For tetrahydrocurcuminoids, 3D-QSAR models have been developed to understand the structural requirements for anti-inflammatory activity. mdpi.comnih.gov In one such study on novel THC derivatives, a 3D-QSAR model was generated to predict and explain their inhibitory effects on inflammatory mediators. nih.govresearchgate.net The analysis revealed that both steric and electrostatic fields are important for activity, with the model being slightly dominated by the steric component. nih.gov The model suggested that adding bulky groups at the ends of the molecule could enhance its anti-inflammatory effects. mdpi.comnih.gov
| Parameter | Value/Finding | Significance |
|---|---|---|
| Cross-validated q² | 0.597 | Indicates good internal predictive ability of the model. nih.gov |
| Non-cross-validated r² | 0.987 | Shows a high degree of correlation between predicted and observed activities. nih.gov |
| Steric Field Contribution | 57.3% | Suggests that the size and shape (bulkiness) of substituents are slightly more critical than electronic properties for activity. nih.gov |
| Electrostatic Field Contribution | 42.7% | Indicates that the electronic properties (charge distribution) of the molecule are also significant for its biological activity. nih.gov |
Molecular Docking: Molecular docking simulations predict how a molecule binds to a target receptor. Such studies have been used to compare the binding of THC and curcumin to various targets. For example, docking analyses showed that THC has a binding capability to amyloid-beta (Aβ) plaques similar to that of curcumin, suggesting its potential in the context of Alzheimer's disease. researchgate.net Furthermore, computational studies exploring the interaction of THC and curcumin with the UGT2B7 enzyme revealed that they occupy the binding site differently, providing a molecular basis for their observed differences in glucuronidation rates. nih.gov While docking studies for this compound are not widely available, it is computationally predictable that its increased size and polarity would result in poor binding affinity to the same targets as THC.
Pharmacokinetic and Pharmacodynamic Research Mechanistic Insights in Research Models
Research on Absorption and Distribution Characteristics in Non-human Models
Tetrahydrocurcumin (B193312) monoglucuronide is a significant metabolite of curcumin (B1669340), formed after the parent compound undergoes metabolic processes in the body. Research in non-human models, primarily rats, indicates that curcumin itself has poor oral absorption. nih.gov Following oral administration, curcumin is metabolized into various compounds, with tetrahydrocurcumin (THC) being one of the major reductive metabolites. nih.gov
The process of absorption and metabolism is complex and occurs across different tissues. Studies using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to analyze tissue distribution in rats have shown that curcumin is distributed to the small intestine and liver. nih.gov It is within the intestinal cells and the liver that curcumin is reduced to tetrahydrocurcumin. Subsequently, this primary metabolite undergoes phase II metabolism, where it is conjugated with glucuronic acid to form tetrahydrocurcumin monoglucuronide. mdpi.comresearchgate.netresearchgate.net
The distribution of tetrahydrocurcumin itself has been observed in the liver and small intestine, with particularly high concentrations found in the ileum. nih.gov The presence of this compound is intrinsically linked to these sites of metabolism, particularly the liver, where glucuronidation is a primary detoxification and clearance pathway. While curcumin and THC can be detected in tissues like the liver, kidney, and brain (in the case of curcumin), the glucuronidated conjugate is primarily geared for elimination rather than systemic distribution. nih.govresearchgate.net
Co-administration of curcumin with other compounds like quercetin (B1663063) and paeoniflorin (B1679553) has been shown to alter the distribution of curcumin and THC, suggesting that the formation of metabolites, including this compound, can be influenced by the presence of other substances. nih.gov This combination was found to potentially suppress the metabolism of curcumin in the small intestine, which in turn affects the subsequent distribution and metabolic profile. nih.gov
Studies on Elimination and Excretion Pathways
Research in animal models has definitively identified biliary excretion as the principal pathway for the elimination of curcumin metabolites, including this compound. nih.govtandfonline.com Studies using cannulated rats have demonstrated that after intravenous or intraperitoneal administration of radiolabeled curcumin, a substantial portion of the radioactivity is recovered in the bile. tandfonline.com
The major metabolites identified in the bile of these rats were the glucuronides of tetrahydrocurcumin and hexahydrocurcumin. nih.govtandfonline.comtandfonline.com This indicates that after curcumin is metabolized to THC, it is efficiently conjugated with glucuronic acid and actively transported into the bile for elimination from the body. This process is rapid and represents the main route of clearance for curcumin and its derivatives. nih.gov
The ultimate elimination of these biliary metabolites occurs via the feces. nih.govtandfonline.com Studies tracking the excretion of orally administered [3H]curcumin in rats found that most of the radioactivity was excreted in the feces, underscoring the importance of the biliary pathway. tandfonline.com Negligible amounts of curcumin itself appear in the urine. nih.gov The active transport of these glucuronidated conjugates into the bile can be inhibited by substances like probenecid (B1678239), which is known to block multidrug resistance-associated protein 2 (MRP2) transporters, suggesting the involvement of this transporter in the biliary excretion of curcumin metabolites. oup.com
| Administration Route | Primary Excretion Route | Major Metabolites Identified | Key Findings | Source |
|---|---|---|---|---|
| Oral, Intraperitoneal | Feces (via Bile) | Not specified, but fecal route confirmed for radioactivity. | Most of the radioactivity from labeled curcumin was excreted in the feces. | nih.govtandfonline.com |
| Intravenous, Intraperitoneal | Bile | Glucuronides of Tetrahydrocurcumin, Glucuronides of Hexahydrocurcumin | The major biliary metabolites were identified as glucuronides of THC and hexahydrocurcumin. | nih.govtandfonline.comtandfonline.com |
| Intravenous | Bile | Curcumin and its metabolites | Co-administration with probenecid inhibited biliary excretion, suggesting active transport via MRP2. | oup.com |
Comparative Bioavailability and Stability Research of this compound Versus Other Curcuminoids and Metabolites in Animal Systems
The parent compound, curcumin, is known for its low systemic bioavailability due to poor absorption and rapid metabolism. nih.govnih.gov In contrast, its primary metabolite, tetrahydrocurcumin (THC), is considered to have higher bioavailability and greater stability. nih.govresearchgate.net this compound, as a product of phase II metabolism, is part of a rapid elimination process. Its formation is a key step in detoxification and clearance, meaning it is destined for excretion rather than systemic circulation, which inherently results in low systemic bioavailability for the conjugate itself.
Research has focused on comparing the bioavailability of THC to curcumin, often using advanced delivery systems to overcome the natural absorption barriers.
A study on a phospholipid complex of curcumin in rats noted that THC is one of the most studied metabolites and shows higher bioavailability than curcumin. nih.gov
Research on a dispersible, oleoresin-based turmeric formulation (CURCUGEN) in human subjects demonstrated a relative bioavailability for total THC that was 31 times higher when compared to a standard 95% curcuminoid extract (C-95). nih.govresearchgate.net
Similarly, a study involving a γ-cyclodextrin curcumin complex found that oral supplementation yielded threefold higher serum concentrations of THC compared to curcumin after four weeks. researchgate.net
While these studies measure the levels of THC, the data indirectly reflects the efficient conversion to and subsequent clearance of its glucuronidated form. The enhanced appearance of THC in plasma following administration of specialized formulations leads to a greater substrate pool for glucuronidation and subsequent elimination as this compound.
| Formulation | Analyte | Bioavailability Enhancement vs. Standard Curcumin | Study Model | Source |
|---|---|---|---|---|
| CURCUGEN (dispersible oleoresin) | Total THC | 31-fold higher | Human | nih.govresearchgate.net |
| γ-Cyclodextrin Curcumin Complex | Tetrahydrocurcumin | 3-fold higher serum concentration than curcumin | Human | researchgate.net |
| Curcumin Phospholipid Complex | Tetrahydrocurcumin | Noted as having higher bioavailability than curcumin | Rat | nih.gov |
Stability and Degradation Pathways in Biological Media
The stability of curcumin and its metabolites in biological media is a critical factor influencing their pharmacokinetic profiles. Curcumin is notoriously unstable under physiological conditions. mm-encapsulation.com Studies have shown that in a phosphate (B84403) buffer at pH 7.2 and 37°C, approximately 90% of curcumin decomposes within 30 minutes. nih.gov This degradation is pH-dependent, accelerating in neutral to basic conditions. nih.gov The degradation proceeds via an autoxidation reaction, forming a complex array of products, including a major bicyclopentadione product. mm-encapsulation.com
In contrast, conjugated metabolites exhibit significantly greater stability. Research on curcumin-glucuronide, a closely related conjugate, revealed that it is much more stable than curcumin, degrading about two orders of magnitude more slowly. nih.gov In one study, only about 45% of curcumin-glucuronide degraded over 48 hours in a pH 7.5 buffer, whereas curcumin degrades completely in a matter of minutes under similar conditions. nih.gov
This enhanced stability can be attributed to the glucuronide moiety. Furthermore, the structure of tetrahydrocurcumin itself, which lacks the reactive α,β-unsaturated ketone groups of curcumin, contributes to its greater chemical stability. researchgate.net Therefore, this compound benefits from both the stability of the tetrahydrocurcumin structure and the protective effect of glucuronidation, making it significantly more stable in biological media than the parent curcumin compound. This stability ensures it can be efficiently transported and eliminated without significant degradation.
| Compound | Condition | Stability/Degradation Rate | Key Findings | Source |
|---|---|---|---|---|
| Curcumin | Phosphate Buffer (pH 7.2), 37°C | ~90% decomposed within 30 minutes | Decomposition is rapid and pH-dependent. | nih.gov |
| Curcumin-Glucuronide | Phosphate Buffer (pH 7.5) | ~45% decomposed within 48 hours | The glucuronide is significantly more stable (degrades ~250 times slower) than curcumin. | nih.gov |
| Tetrahydrocurcumin | General | More stable than curcumin | Lower autooxidation compared to curcumin. | researchgate.net |
Interactions with Other Biomolecules and Research Compounds
Investigation of Synergistic or Antagonistic Effects with Other Research Compounds in Pre-clinical Models
Currently, there is a lack of specific preclinical studies investigating the synergistic or antagonistic effects of tetrahydrocurcumin (B193312) monoglucuronide with other research compounds. Research has primarily focused on its precursor, tetrahydrocurcumin (THC). These studies on THC are crucial as it is the direct precursor to tetrahydrocurcumin monoglucuronide, and its interactions may influence the metabolic fate and potential downstream effects of the glucuronide.
A review of preclinical models using curcumin (B1669340), the parent compound of THC, has shown synergistic anticancer effects when combined with proteasome inhibitors like bortezomib (B1684674) and carfilzomib (B1684676) in multiple myeloma models. nih.gov The mechanisms for this synergy include the inhibition of NF-kB and IL-6-induced signaling pathways. nih.gov While these findings pertain to curcumin, they highlight the potential for its metabolites to engage in synergistic interactions.
Further preclinical research is necessary to elucidate the specific synergistic or antagonistic properties of this compound itself.
Modulation of Drug-Metabolizing Enzymes and Transporters
The influence of this compound on drug-metabolizing enzymes and transporters is not yet extensively studied. However, research on its precursor, tetrahydrocurcumin (THC), provides significant insights into its potential modulatory role.
A study in mice investigated the effects of THC on the expression profiles of hepatic cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov In a preclinical model where mice were fed a high-fat and high-fructose diet, there was a significant increase in the expression of several CYP enzymes. nih.gov Treatment with THC was found to normalize the expression of these diet-induced CYPs. nih.gov
Conversely, in control mice with a standard diet, THC administration led to an elevation in the protein levels of Cyp1a1, Cyp2b9, and Cyp3a11. nih.gov This suggests that the effect of THC on drug-metabolizing enzymes may be context-dependent, varying with the physiological state of the organism. nih.gov The modulation of these specific CYP enzymes indicates a potential for drug interactions if THC is co-administered with other compounds that are substrates for these enzymes. nih.gov
The table below summarizes the observed effects of Tetrahydrocurcumin (THC) on the expression of various Cytochrome P450 enzymes in a preclinical mouse model.
| Enzyme | Effect of High-Fat/High-Fructose Diet | Effect of THC Treatment on Diet-Induced Changes | Effect of THC in Control Animals |
| Cyp1a1 | Increased | Normalized | Elevated |
| Cyp1a2 | Increased | Normalized | Unchanged |
| Cyp1b1 | Increased | Normalized | Unchanged |
| Cyp2c29 | Increased | Normalized | Unchanged |
| Cyp3a11 | Increased | Normalized | Elevated |
| Cyp2b9 | Not Reported | Not Reported | Elevated |
Table 1: Modulation of Cytochrome P450 Enzymes by Tetrahydrocurcumin in Mice nih.gov
Further research is required to determine the specific effects of this compound on these and other drug-metabolizing enzymes and transporters. Understanding these interactions is critical for predicting potential drug-drug interactions and ensuring the safe use of related compounds in future therapeutic applications.
Future Research Directions and Unexplored Avenues for Tetrahydrocurcumin Monoglucuronide
Elucidating Novel Molecular Targets and Signaling Networks
A primary avenue for future research is the identification and validation of the specific molecular targets and signaling pathways modulated by tetrahydrocurcumin (B193312) monoglucuronide. The parent compound, tetrahydrocurcumin (THC), is known to have different molecular targets than curcumin (B1669340). nih.gov For instance, while curcumin interacts with a wide array of targets including NF-κB, COX-2, and TNF-α, THC exhibits distinct activities, in some cases being a more potent antioxidant. nih.govmdpi.com This suggests that metabolic transformation significantly alters biological activity.
It is currently unclear whether tetrahydrocurcumin monoglucuronide retains the targeting profile of its parent compound, THC, or if the addition of the glucuronide moiety enables it to interact with a novel set of molecular targets. Future studies must investigate this directly. A critical question is whether the biological effects observed after administration of THC are attributable to THC itself or to its glucuronidated metabolites. Research should focus on comparing the binding affinities and modulatory effects of THC and this compound on key signaling proteins. Network pharmacology and computational docking studies, which have been used to identify targets for curcumin, could be powerful tools in predicting potential interactions for its metabolites. nih.gov
Table 1: Potential Molecular Targets for Investigation
| Target Category | Specific Examples | Rationale for Investigation |
|---|---|---|
| Inflammatory Mediators | TNF-α, IL-1β, IL-6, Prostaglandin E2 (PGE2) | Parent compound THC shows potent suppression of these cytokines. nih.govnih.gov It is crucial to determine if the glucuronidated form has similar or enhanced activity. |
| Transcription Factors | NF-κB, Nrf2 | These are key regulators of inflammatory and antioxidant responses, known to be modulated by curcuminoids. nih.govmdpi.com |
| Enzymes | COX-2, 5-LOX, Glutathione-S-transferase | The parent compounds exhibit varied effects on these enzymes; the influence of glucuronidation is a critical unknown. nih.govmdpi.com |
| Kinases | p38 MAPK, AKT1 | These are central to cellular signaling pathways implicated in inflammation and cell survival. nih.govnih.gov |
Development of Advanced Research Tools and Methodologies for In-depth Characterization
A significant barrier to understanding this compound is its structural complexity and the challenge of differentiating it from other metabolites. Future progress depends on the development and application of advanced analytical methodologies for its precise characterization.
Standard techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have been essential in identifying the presence of this compound. nih.gov However, more sophisticated approaches are required to resolve its structural and functional nuances.
Table 2: Advanced Methodologies for Characterization
| Methodology | Application for this compound |
|---|---|
| Ion Mobility Spectrometry (IMS) | Can differentiate between various isomers, such as O-glucuronides and C-glucuronides, which may have different biological activities and are often indistinguishable by conventional LC-MS. |
| Stable Isotope Tracing | Using ¹³C-labeled curcumin or tetrahydrocurcumin allows for real-time tracking of the metabolic fate and distribution of this compound within a biological system. |
| Tandem Mass Spectrometry (MS/MS) | Provides detailed structural information by analyzing fragmentation patterns, confirming both the tetrahydrocurcumin backbone and the glucuronic acid conjugation. |
| Nuclear Magnetic Resonance (NMR) | Essential for elucidating the precise three-dimensional structure and stereochemical configurations of the molecule. nih.gov |
These advanced tools are critical for creating a comprehensive profile of the compound, which is a prerequisite for accurately interpreting biological data.
Integration of Omics Approaches to Understand Systemic Effects
To comprehend the full biological impact of this compound, future research must move beyond single-target analysis and embrace a systems-level perspective. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful approach to capture the global effects of this metabolite on biological systems.
Multi-omics studies have already been proposed for evaluating the parent compound, THC, in conditions like metabolic-associated steatohepatitis (MASH). researchgate.net A similar strategy should be applied to its glucuronidated form.
Transcriptomics (RNA-seq): Can reveal how this compound alters gene expression patterns across the entire genome, identifying entire pathways that are upregulated or downregulated.
Proteomics: Will identify changes in the abundance and post-translational modifications of proteins within a cell or tissue in response to the metabolite, providing a direct link between molecular interaction and functional changes.
Metabolomics: Can map the downstream effects of this compound on the body's metabolic profile, uncovering alterations in endogenous small molecules and pathways.
Exploration of Specific Isoforms and Stereoisomers of this compound
The term "this compound" may not refer to a single chemical entity but rather a family of closely related isomers. The glucuronic acid moiety can attach at different positions on the tetrahydrocurcumin molecule, and the molecule itself possesses multiple chiral centers, leading to various stereoisomers.
Future research must focus on the synthesis, isolation, and biological evaluation of individual isoforms and stereoisomers. It is plausible that different isomers possess distinct pharmacokinetic profiles and biological activities. For example, the difference between an O-glucuronide and a potential C-glucuronide could fundamentally alter how the molecule interacts with cellular targets. Differentiating the activities of these specific forms is a critical and underexplored area. This will require sophisticated synthetic chemistry to produce pure isomeric standards and advanced analytical techniques, like those mentioned in section 10.2, to separate and identify them in biological samples. Understanding the unique contributions of each isomer is essential for a complete picture of the metabolite's function.
Q & A
Q. How is THC-mG detected and quantified in biological matrices, and what methodological considerations are critical for accuracy?
THC-mG is primarily detected using high-performance liquid chromatography (HPLC) or LC-MS/MS due to its low systemic concentrations. Key steps include:
- Sample preparation : Hydrolysis with β-glucuronidase to differentiate conjugated and unconjugated metabolites .
- Chromatographic conditions : Use of C18 columns with mobile phases optimized for polar metabolites (e.g., acetonitrile/water gradients) .
- Validation : Calibration curves with synthetic THC-mG standards to account for matrix effects .
Q. What enzymatic pathways govern the formation of THC-mG from curcumin?
THC-mG is formed via a two-step metabolic process :
- Phase I : Curcumin is reduced to tetrahydrocurcumin (THC) by NADPH-dependent reductases in the liver and gut .
- Phase II : THC undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT1A3) to form THC-mG .
- Critical factors: Enzyme expression variability across tissues and species impacts metabolite ratios .
Q. What are the pharmacokinetic challenges associated with studying THC-mG in vivo?
- Low bioavailability : THC-mG is rapidly excreted via bile, necessitating bile duct cannulation in rodent models to capture enterohepatic recirculation .
- Short half-life : Frequent sampling (e.g., 0–24 h post-dose) is required to characterize absorption and elimination .
- Tissue distribution : Prioritize analysis of liver, colon, and plasma, where THC-mG accumulates at nanomolar levels .
Q. How does pH affect the stability of THC-mG during experimental storage?
THC-mG is stable at pH 3–7.4 but degrades rapidly in alkaline conditions (pH > 8). For storage:
- Use acidified solvents (e.g., 0.1% formic acid) to prevent decomposition .
- Avoid freeze-thaw cycles, which accelerate degradation in aqueous solutions .
Advanced Research Questions
Q. What synthetic strategies are available for producing gram-scale THC-mG, and how do they address purity challenges?
- Chemical synthesis : Bornmann et al. (2015) reported a method using glucuronic acid donors and protective groups (e.g., acetyl) to minimize side reactions .
- Enzymatic synthesis : Recombinant UGT enzymes offer stereospecificity but require optimization of cofactors (UDP-GlcUA) and reaction kinetics .
- Purity validation : NMR (¹H/¹³C) and HRMS are essential to confirm the absence of diglucuronide byproducts .
Q. Why do studies report contradictory antioxidant activities for THC-mG compared to curcumin?
- In vitro vs. in vivo discrepancies : THC-mG shows weak antioxidant capacity in ORAC assays (in vitro), but its deconjugation to THC in tissues may restore activity (in vivo) .
- Redox microenvironment : THC-mG’s efficacy depends on local β-glucuronidase activity to release bioactive THC .
- Methodological bias : Studies using non-hydrolyzed plasma may underestimate THC-mG’s indirect effects .
Q. How does THC-mG’s anti-inflammatory efficacy compare to other curcumin metabolites, and what experimental models clarify this?
- In vitro models : RAW264.7 macrophages treated with LPS show THC-mG suppresses NF-κB and MAPK pathways, but with lower potency than THC or hexahydrocurcumin .
- In vivo models : Combine THC-mG with CCl4-induced hepatic fibrosis to assess tissue-specific effects (e.g., reduced iNOS/COX-2 expression) .
- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with biomarker modulation .
Q. What experimental designs mitigate confounding factors in measuring THC-mG’s therapeutic potential?
- Co-administration with inhibitors : Use UGT inhibitors (e.g., probenecid) to prolong THC-mG’s systemic exposure .
- Genetic models : Knockout rodents lacking β-glucuronidase (Gusb⁻/⁻) can isolate THC-mG’s direct effects .
- Multi-omics integration : Pair metabolomics (LC-MS) with transcriptomics to map THC-mG’s downstream signaling .
Q. How do interspecies differences in glucuronidation impact translational research on THC-mG?
Q. What analytical advancements are needed to resolve THC-mG’s structural and functional heterogeneity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
